molecular formula C24H40N6O4S B12528166 L-Cysteinyl-L-isoleucyl-L-phenylalanyl-L-lysinamide CAS No. 676144-49-3

L-Cysteinyl-L-isoleucyl-L-phenylalanyl-L-lysinamide

Cat. No.: B12528166
CAS No.: 676144-49-3
M. Wt: 508.7 g/mol
InChI Key: BSBNDVWEZOMGHJ-JBDAPHQKSA-N
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Description

L-Cysteinyl-L-isoleucyl-L-phenylalanyl-L-lysinamide is a peptide compound composed of the amino acids cysteine, isoleucine, phenylalanine, and lysine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-isoleucyl-L-phenylalanyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Coupling: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems such as Escherichia coli, followed by purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-isoleucyl-L-phenylalanyl-L-lysinamide can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of modified peptides with substituted amino groups.

Scientific Research Applications

L-Cysteinyl-L-isoleucyl-L-phenylalanyl-L-lysinamide has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-isoleucyl-L-phenylalanyl-L-lysinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to modulation of biological pathways. For example, it may inhibit or activate enzymes, alter signal transduction pathways, or modulate protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • L-Leucyl-L-phenylalanyl-L-cysteinyl-L-isoleucylglycyl-L-arginyl
  • L-Cysteinyl-L-isoleucyl-L-phenylalanyl-L-methionine
  • Semaglutide

Uniqueness

L-Cysteinyl-L-isoleucyl-L-phenylalanyl-L-lysinamide is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar peptides, it may exhibit different binding affinities, stability, and biological activities, making it valuable for specific research and industrial applications.

Properties

CAS No.

676144-49-3

Molecular Formula

C24H40N6O4S

Molecular Weight

508.7 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide

InChI

InChI=1S/C24H40N6O4S/c1-3-15(2)20(30-22(32)17(26)14-35)24(34)29-19(13-16-9-5-4-6-10-16)23(33)28-18(21(27)31)11-7-8-12-25/h4-6,9-10,15,17-20,35H,3,7-8,11-14,25-26H2,1-2H3,(H2,27,31)(H,28,33)(H,29,34)(H,30,32)/t15-,17-,18-,19-,20-/m0/s1

InChI Key

BSBNDVWEZOMGHJ-JBDAPHQKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CS)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CS)N

Origin of Product

United States

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